molecular formula C5H4BrNO2S B2567904 5-bromo-N-hydroxythiophene-2-carboxamide CAS No. 855991-57-0

5-bromo-N-hydroxythiophene-2-carboxamide

Cat. No.: B2567904
CAS No.: 855991-57-0
M. Wt: 222.06
InChI Key: DUAVGTBNUROKDD-UHFFFAOYSA-N
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Description

5-bromo-N-hydroxythiophene-2-carboxamide is a chemical compound with the molecular formula C5H4BrNO2S and a molecular weight of 222.06 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-bromo-N-hydroxythiophene-2-carboxamide typically involves the bromination of thiophene-2-carboxamide followed by hydroxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and hydroxylamine for the hydroxylation step . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-bromo-N-hydroxythiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-bromo-N-hydroxythiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-hydroxythiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

5-bromo-N-hydroxythiophene-2-carboxamide can be compared with other similar compounds such as:

  • 5-chloro-N-hydroxythiophene-2-carboxamide
  • 5-fluoro-N-hydroxythiophene-2-carboxamide
  • 5-iodo-N-hydroxythiophene-2-carboxamide

These compounds share similar structures but differ in their halogen substituents, which can lead to variations in their chemical reactivity and biological activities .

Properties

IUPAC Name

5-bromo-N-hydroxythiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c6-4-2-1-3(10-4)5(8)7-9/h1-2,9H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAVGTBNUROKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855991-57-0
Record name 5-bromo-N-hydroxythiophene-2-carboxamide
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